

A Comparative Guide to the Fmoc-9-aminononanoic Acid Linker

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Compound of Interest

Compound Name: *Fmoc-9-aminononanoic acid*

Cat. No.: *B1463676*

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For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the properties of a final molecule, be it a peptide, a bioconjugate, or a Proteolysis Targeting Chimera (PROTAC). The **Fmoc-9-aminononanoic acid** linker, a long-chain aliphatic spacer, offers a unique combination of flexibility, hydrophobicity, and synthetic versatility. This guide provides an objective comparison of this linker with common alternatives, supported by established chemical principles, and presents detailed protocols for its application.

Core Advantages of Fmoc-9-aminonanoic Acid

Fmoc-9-aminononanoic acid is a bifunctional molecule featuring a nine-carbon alkane chain. One terminus is a carboxylic acid, and the other is an amine protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This structure imparts several key advantages:

- **Extended and Flexible Spacer:** The nine-carbon chain provides significant length and rotational freedom, allowing conjugated molecules (e.g., a warhead and an E3 ligase ligand in a PROTAC) to adopt optimal orientations with minimal steric hindrance.[2]
- **Hydrophobic Character:** Unlike hydrophilic polyethylene glycol (PEG) linkers, the aliphatic nature of the aminononanoic acid chain is hydrophobic.[2][3] This property can be strategically employed to influence the overall physicochemical properties of the final conjugate, such as its solubility and cell permeability.[4] In some contexts, alkyl linkers have demonstrated superior performance over PEG linkers in promoting the degradation activity of PROTACs.[5]

- **Synthetic Versatility:** As an Fmoc-protected amino acid, it is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group is readily removed under mild basic conditions (e.g., piperidine), which are orthogonal to the acidic conditions used for final cleavage from the resin and deprotection of most side chains.^[6]^[7] The terminal carboxylic acid allows for standard amide bond formation.^[1]

Comparison with Alternative Linkers

The choice of linker involves a trade-off between properties like hydrophobicity, flexibility, and synthetic accessibility. The optimal choice is highly dependent on the specific application.

Linker Class	Example(s)	Key Characteristics	Primary Advantages	Potential Disadvantages
Long-Chain Aliphatic	Fmoc-9-aminononanoic acid, Fmoc-8-aminooctanoic acid	Length: ~12-15 Å; High flexibility; Hydrophobic.	Provides significant spatial separation; can favorably influence molecular conformation for cell permeability and target engagement.[4]	May decrease aqueous solubility of the final conjugate; potential for non-specific hydrophobic interactions.[2]
Short-Chain Aliphatic	Fmoc-4-aminobutanoic acid, Fmoc-6-aminohexanoic acid (Ahx)	Length: ~6-9 Å; Moderate flexibility; Hydrophobic.	Synthetically simple and stable; provides a rigid and defined distance when needed.[3][8]	May not provide sufficient length to avoid steric clash between conjugated moieties; hydrophobicity can still be a concern.
PEG-Based	Fmoc-NH-(PEG) _n -COOH (e.g., n=2, 4, 6)	Variable length; High flexibility; Hydrophilic.	Excellent hydrophilicity improves aqueous solubility; biocompatible and well-established in drug delivery.[2]	Can have reduced metabolic stability compared to alkyl chains; may negatively impact PROTAC activity in some cases.[2][5]
Rigid / Cyclic	Piperazine, Piperidine derivatives,	Constrained conformation;	Pre-organizes the molecule into a bioactive	More complex synthesis; reduced flexibility

Proline-based linkers	often contain cyclic structures.	conformation, potentially enhancing ternary complex stability and potency in PROTACs.[2]	may prevent optimal target binding.[9]
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Experimental Protocols

The following are generalized protocols illustrating how to incorporate and utilize the **Fmoc-9-aminononanoic acid** linker in common synthetic workflows.

Protocol 1: Incorporation of Fmoc-9-aminononanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of the linker onto a resin-bound peptide chain with a free N-terminal amine.

1. Materials:

- Peptide-resin with a free amine (e.g., after Fmoc deprotection)
- **Fmoc-9-aminononanoic acid**
- Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: DMF (N,N-Dimethylformamide)
- Washing Solvents: Dichloromethane (DCM)
- Deprotection Solution: 20% piperidine in DMF

2. Procedure:

- **Resin Preparation:** Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. If the N-terminal residue is Fmoc-protected, perform deprotection by treating the resin twice with 20% piperidine in DMF for 10 minutes each time. Wash the resin thoroughly with DMF (3x) and DCM (3x).
- **Activation of Linker:** In a separate vial, dissolve **Fmoc-9-aminononanoic acid** (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.
- **Coupling Reaction:** Add the activated linker solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
- **Washing:** After the coupling reaction, drain the vessel and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.
- **Confirmation (Optional):** Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates successful and complete coupling to the primary amine.
- **Chain Elongation or Cleavage:** The resin is now ready for the deprotection of the linker's Fmoc group (using 20% piperidine/DMF) to continue peptide chain elongation or for final cleavage and deprotection of the entire construct.

Protocol 2: Synthesis of a PROTAC using Fmoc-9-aminononanoic Acid

This protocol outlines the final solution-phase coupling step to conjugate a warhead to the linker, which is already attached to an E3 ligase ligand.

1. Materials:

- **Ligand-Linker intermediate:** E3 Ligase Ligand-NH-CO-(CH₂)₈-COOH (prepared by synthesizing on resin and cleaving, leaving the carboxylic acid terminus free)
- **Target Protein Ligand ("Warhead")** with a free amine (Warhead-NH₂)
- **Coupling Reagent:** HATU or EDC/HOBt

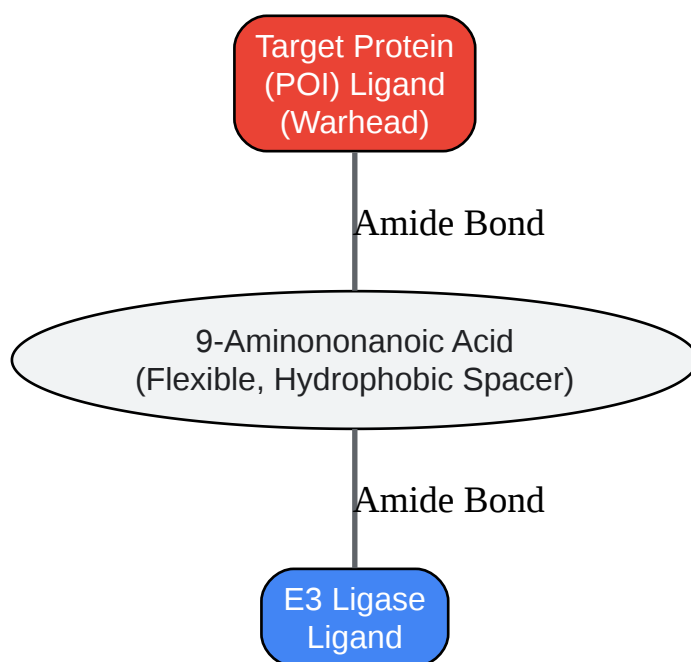
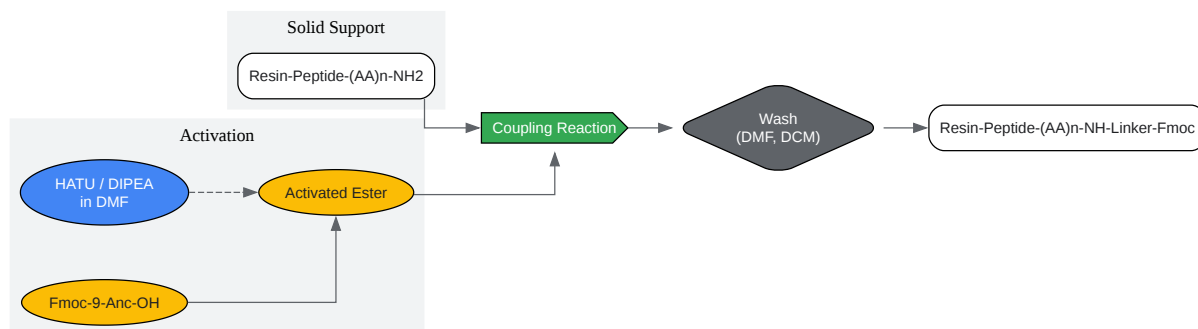
- Base: DIPEA
- Solvent: Anhydrous DMF or DMSO
- Purification: Reverse-phase HPLC

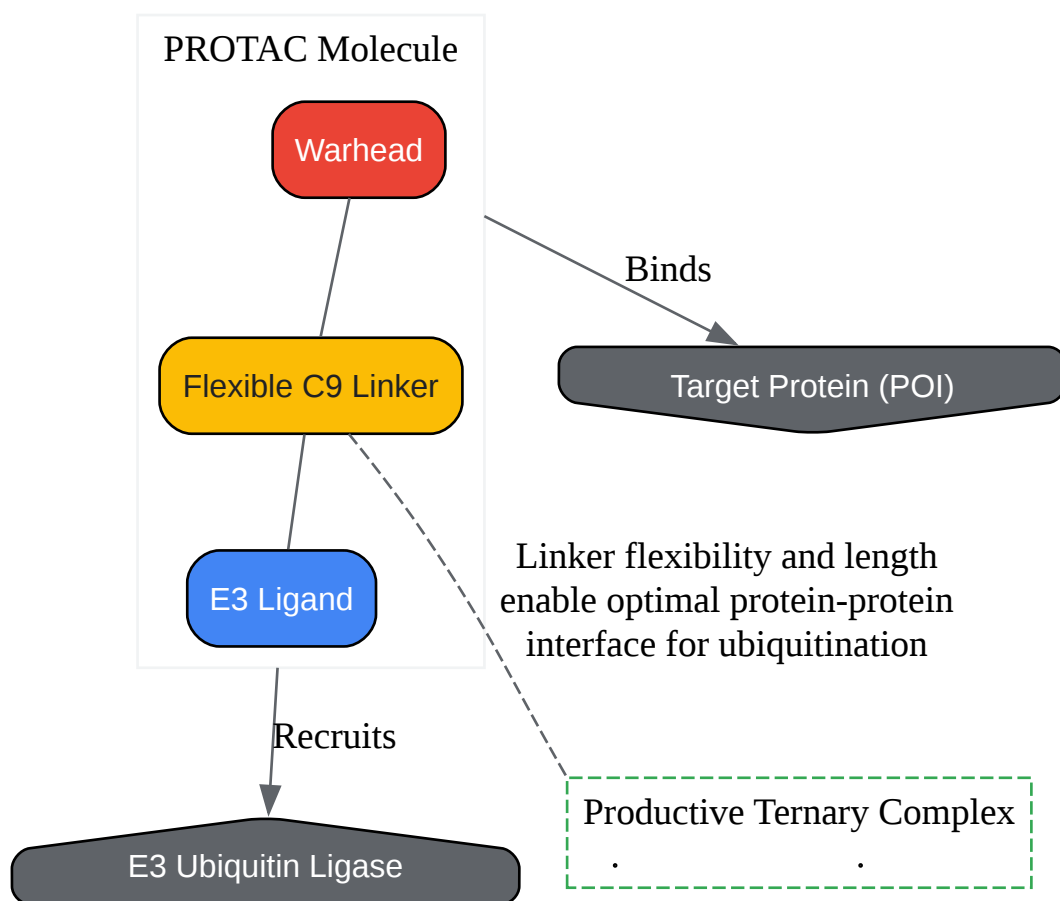
2. Procedure:

- Dissolution: Dissolve the Ligand-Linker intermediate (1 equivalent) and the Warhead-NH₂ (1.1 equivalents) in anhydrous DMF.
- Coupling Reagent Addition: Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
- Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature overnight. Monitor the reaction progress by LC-MS to confirm the formation of the final PROTAC product.
- Work-up: Once the reaction is complete, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess reagents. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purification: Purify the crude product using reverse-phase preparative HPLC to obtain the final, high-purity PROTAC molecule.
- Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry and NMR.

Visualizations

Workflow for Linker Incorporation in SPPS





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